molecular formula C6H11FO5 B12704638 6-Deoxy-6-fluoro-alpha-D-glucopyranose CAS No. 62182-12-1

6-Deoxy-6-fluoro-alpha-D-glucopyranose

Cat. No.: B12704638
CAS No.: 62182-12-1
M. Wt: 182.15 g/mol
InChI Key: SHFYXYMHVMDNPY-DVKNGEFBSA-N
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Description

Rationale for Regioselective Fluorination at the C-6 Position of Glucopyranose

The C-6 position of glucopyranose is a primary alcohol, making it more sterically accessible and chemically reactive than the secondary alcohols on the pyranose ring. This inherent reactivity facilitates regioselective chemical modifications. A common and effective method for introducing fluorine at this position is through nucleophilic substitution. This typically involves a two-step process where the primary hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate. Subsequently, this leaving group is displaced by a fluoride (B91410) ion, often from a source like potassium fluoride or tetra-n-butylammonium fluoride, in an S"N"2 reaction. This well-established synthetic route allows for the specific and efficient production of 6-deoxy-6-fluoro-glucopyranose derivatives. From a biological perspective, the C-6 hydroxyl group is crucial for phosphorylation by hexokinase, the first step in glycolysis. nih.gov Fluorination at this position prevents this phosphorylation, making 6-deoxy-6-fluoro-alpha-D-glucopyranose a useful tool to study glucose transport and metabolism without the complication of subsequent enzymatic processing. nih.gov

Historical Context and Evolution of Research on this compound

The exploration of fluorinated carbohydrates has a rich history dating back several decades. Early synthetic efforts laid the groundwork for the diverse applications seen today. A significant milestone in the synthesis of fluorinated sugars was the development of diethylaminosulfur trifluoride (DAST) in 1975, which was first applied to the synthesis of 6-deoxy-6-fluoroglucose in 1977. nih.gov The first synthesis of dideoxy-difluorinated sugars was reported in 1969. acs.org

Initial biological studies with 6-deoxy-6-fluoro-D-glucose revealed its potential as an anti-tumor agent. Research showed that it could inhibit the growth of certain tumors, such as the R-1 lymphoma, by up to 90%. researchgate.net Along with 2-deoxy-2-fluoro-D-glucose, it was one of the few deoxyfluoro-D-glucopyranoses to exhibit toxic effects at the tested dose levels in early studies. researchgate.net

Later research focused on the use of 6-deoxy-6-fluoro-D-glucose as a tracer for glucose transport. Unlike 2-deoxy-2-fluoro-D-glucose (FDG), which is phosphorylated and trapped in cells, the C-6 fluorination prevents phosphorylation. nih.gov This allows researchers to isolate and study the transport process itself. Studies have shown that 6-deoxy-6-fluoro-D-glucose is actively transported by the intestine and is responsive to insulin (B600854). nih.gov The development of its 18F-labeled counterpart has enabled its use in Positron Emission Tomography (PET) to noninvasively estimate glucose transport rates. nih.gov

Detailed Research Findings

PropertyThis compoundalpha-D-Glucopyranose
Molecular Weight182.15 g/mol180.16 g/mol
logP (Octanol-Water Partition Coefficient)-1.9-3.24
Area of ResearchKey FindingMethodology
Conformational AnalysisThe preferred conformation of the exocyclic fluoromethyl group (C5-C6 bond) in 6-deoxy-6-fluoroglucose was determined to be the gt (gauche-trans) conformation.NMR Spectroscopy (1H and 19F NMR)
Cellular UptakeInsulin stimulated the uptake of 6-deoxy-6-fluoro-D-glucose 1.6-fold in 3T3-L1 adipocytes.Radiotracer Uptake Assay
Enzyme Interaction (Hexokinase)Acts as an inhibitor of hexokinase with a reported Ki of 9.1 mM.Enzyme Kinetics Assay
Enzyme Interaction (Glucose Oxidase)Data not available for the fluorinated analog. For D-Glucose (B1605176), Km is approximately 9.39 mM and Vmax is approximately 9.14 A.U sec⁻¹ × 10⁻⁴.Enzyme Kinetics Assay

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62182-12-1

Molecular Formula

C6H11FO5

Molecular Weight

182.15 g/mol

IUPAC Name

(2S,3R,4S,5S,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1

InChI Key

SHFYXYMHVMDNPY-DVKNGEFBSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)F

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)F

Origin of Product

United States

Synthetic Methodologies for 6 Deoxy 6 Fluoro Alpha D Glucopyranose and Its Derivatives

Stereocontrolled Synthesis Approaches for 6-Deoxy-6-fluoro-alpha-D-glucopyranose

The creation of 6-deoxy-6-fluoro-α-D-glucopyranose with the correct stereochemistry requires carefully planned synthetic routes that often involve the use of protecting groups to shield other reactive hydroxyl groups on the sugar molecule.

Dimethylaminosulfur trifluoride (DAST) and its analogs are widely used reagents for the nucleophilic fluorination of alcohols to form alkyl fluorides. commonorganicchemistry.comsigmaaldrich.com DAST is favored in laboratory settings for its versatility and ease of handling compared to more hazardous fluorinating agents like sulfur tetrafluoride. wikipedia.org It is effective in converting primary alcohols, such as the hydroxyl group at the C-6 position of a glucose derivative, into the corresponding fluoride (B91410) with an inversion of configuration (SN2 mechanism). nih.gov

The reaction typically involves treating a suitably protected carbohydrate precursor with DAST in an inert solvent at controlled temperatures. tandfonline.combohrium.com For instance, DAST has been used to convert alcohol precursors into monofluorides, and it can also transform aldehydes and ketones into geminal difluorides. nih.gov The reagent's effectiveness is demonstrated in the fluorodeoxygenation of various substrates, including complex molecules like carbohydrates. sigmaaldrich.combeilstein-journals.org While highly effective, DAST must be handled with care as it can decompose exothermically at elevated temperatures. wikipedia.orgthieme-connect.de

Table 1: Common Fluorinating Agents

Reagent Name Formula Common Use
Diethylaminosulfur Trifluoride (DAST) Et₂NSF₃ Nucleophilic fluorination of alcohols, aldehydes, and ketones. wikipedia.orgnih.gov
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) (CH₃OCH₂CH₂)₂NSF₃ A more thermally stable alternative to DAST. wikipedia.org
Triethylamine trishydrofluoride (TREAT-HF) Et₃N·3HF A milder HF-derived nucleophilic fluorinating agent. beilstein-journals.orgnih.gov
N-Fluorobenzenesulfonimide (NFSI) (PhSO₂)₂NF An electrophilic fluorinating agent. nih.gov

Nucleophilic fluorination is the cornerstone strategy for synthesizing 6-deoxy-6-fluoro-α-D-glucopyranose. This approach involves a nucleophile, the fluoride ion (F⁻), attacking an electrophilic carbon atom, displacing a leaving group.

Besides DAST, other sources of nucleophilic fluoride are employed. These include:

Potassium Fluoride (KF): In some synthetic routes, KF is used as the fluoride source, often in a suitable solvent like acetamide, to displace a leaving group. nih.gov

Triethylamine trishydrofluoride (Et₃N·3HF): This reagent serves as an alternative to DAST, offering a source of fluoride that can limit the formation of elimination byproducts, which can be a challenge in fluorination reactions. beilstein-journals.org

The choice of the fluorinating agent and reaction conditions is critical to ensure high yield and stereoselectivity, preventing unwanted side reactions. beilstein-journals.org The process hinges on activating the primary hydroxyl group at the C-6 position by converting it into a good leaving group, such as a tosylate or triflate, making the carbon susceptible to nucleophilic attack by the fluoride ion. nih.govcdnsciencepub.com

The successful synthesis of 6-deoxy-6-fluoro-α-D-glucopyranose and its derivatives is highly dependent on the design and preparation of appropriate precursor molecules. These precursors are typically glucose molecules where all hydroxyl groups, except the one at the C-6 position, are protected by groups like benzoyl or benzyl (B1604629) esters. This ensures that fluorination occurs exclusively at the desired position.

Key steps in preparing these precursors can involve:

Sequential Tritylation, Benzoylation, and Detritylation: A common route starts with D-glucose (B1605176). The primary C-6 hydroxyl group is selectively protected with a bulky trityl group. The remaining hydroxyls are then protected (e.g., with benzoyl groups), followed by the removal of the trityl group to expose the C-6 hydroxyl for fluorination. tandfonline.com

Use of Benzyl-Protected Sugars: Another approach involves starting with a precursor like methyl 6-O-triphenylmethyl-α-D-glucopyranoside, which undergoes benzylation and subsequent acid-catalyzed removal of the trityl group to yield a suitable alcohol for oxidation and subsequent fluorination. bohrium.com

For radiosynthesis, the precursor must contain a leaving group that can be easily displaced by the [¹⁸F]fluoride ion. Tosylate and triflate groups are commonly used for this purpose due to their high reactivity. nih.govsnmjournals.org

Table 2: Key Precursor Compounds in Synthesis

Precursor Compound Role in Synthesis Reference
1,2,3,4-tetra-O-benzoyl-α-D-glucopyranose Substrate for DAST fluorination to yield the 6-fluoro derivative. tandfonline.com
Methyl 2,3,4-tri-O-benzyl-α-D-gluco-hexodialdo-1,5-pyranose Aldehyde intermediate treated with DAST for difluorination at C-6. bohrium.com
Methyl 6-O-tosyl-α-D-glucopyranoside derivative Precursor for nucleophilic substitution with [¹⁸F]fluoride for radiosynthesis. nih.gov
1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose Precursor for the synthesis of [¹⁸F]FDG (2-fluoro isomer), illustrating the use of a triflate leaving group. snmjournals.orgsnmjournals.org

The synthesis of derivatives of 6-deoxy-6-fluoro-α-D-glucopyranose often involves multi-step reaction sequences. After the key fluorination step, the resulting fluorinated sugar can be further modified. For example, 2,3,4-tri-O-benzoyl-6-deoxy-6-fluoro-α-D-glucopyranosyl chloride can be synthesized from the fluorinated glucose derivative. tandfonline.com This glycosyl chloride is a versatile intermediate that can be condensed with other protected sugar molecules to form fluorinated disaccharides. tandfonline.com Subsequent deprotection steps, such as removing benzoyl or benzyl groups via hydrogenolysis, yield the final target derivatives. tandfonline.com These sequences allow for the creation of a diverse range of complex fluorinated carbohydrates for various scientific investigations. nih.gov

Radiosynthesis of Fluorine-18 (B77423) Labeled Analogs

The production of fluorine-18 ([¹⁸F]) labeled glucose analogs is crucial for their use as tracers in Positron Emission Tomography (PET). snmjournals.org The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient automated synthesis methods. nih.gov

The radiosynthesis of [¹⁸F]-labeled sugar analogs, such as [¹⁸F]6-FDG, is achieved through nucleophilic substitution using cyclotron-produced [¹⁸F]fluoride. nih.govsnmjournals.org The general procedure involves several key steps which are often performed in an automated synthesis unit to ensure consistency and radiation safety. nih.govyoutube.com

The process for a related compound, 6-deoxy-6-[¹⁸F]fluoro-D-fructose ([¹⁸F]6-FDF), provides a clear model for the synthesis:

Precursor Preparation: A precursor molecule is synthesized with a good leaving group, such as a tosylate (p-toluenesulfonate), at the C-6 position of the protected sugar. nih.gov

Nucleophilic Fluorination: The cyclotron-produced no-carrier-added (n.c.a.) [¹⁸F]fluoride is activated, often using a phase-transfer catalyst like Kryptofix [2.2.2] complexed with potassium carbonate. snmjournals.orgsnmjournals.org This activated [¹⁸F]fluoride then displaces the tosylate group on the precursor molecule. nih.gov

Deprotection: After the incorporation of ¹⁸F, the protecting groups (e.g., acetyl groups) are removed, typically through acid or base hydrolysis. snmjournals.orgyoutube.com

Purification: The final product is purified using methods like High-Performance Liquid Chromatography (HPLC) and solid-phase extraction cartridges to remove unreacted [¹⁸F]fluoride and other chemical impurities. nih.govyoutube.com

This automated process allows for the reliable production of the radiotracer with high radiochemical purity and specific activity, ready for use in imaging studies. nih.gov

Preparation of [¹⁸F]-Labeled Thio-Maltotrioside and Maltose (B56501) Derivatives

The development of [¹⁸F]-labeled maltose and its derivatives is a significant area of research for creating PET tracers capable of imaging bacterial infections. researchgate.netnih.gov Bacteria utilize maltodextrins as an energy source through a specific transport system not present in mammalian cells, providing a clear target for diagnostic agents. nih.gov

One successful approach involves the direct nucleophilic fluorination of protected maltose precursors. For instance, 6-[¹⁸F]fluoromaltose has been synthesized from a precursor, 1,2,3-tri-O-acetyl-4-O-(2′,3′,-di-O-acetyl-4′,6′-benzylidene-α-D-glucopyranosyl)-6-deoxy-6-nosyl-D-glucopranoside, by displacing the nosylate (B8438820) group with [¹⁸F]fluoride. nih.gov This reaction is typically performed in acetonitrile (B52724) at 80°C. nih.gov Similarly, 6′′-[¹⁸F]fluoromaltotriose has been synthesized via direct fluorination of a protected maltotriose (B133400) precursor. researchgate.netnih.gov An improved method for synthesizing 6′′-[¹⁸F]fluoromaltotriose uses a triflate precursor—specifically, 2″,3″,4″-tri-O-acetyl-6″-O-trifyl-α-D-glucopyranosyl-(1-4)-O-2',3',6'-tri-O-acetyl-α-D-glucopyranosyl-(1-4)-1,2,3,6-tetra-O-acetyl-D-glucopyranose. This method offers a more straightforward purification process with a single HPLC step. nih.gov

To enhance in vivo stability against enzymatic degradation by amylases, researchers have incorporated thio-glycosyl bonds. rsc.org The synthesis of methyl 6-deoxy-6-[¹⁸F]fluoro-4-thio-α-D-maltotrioside ([¹⁸F]MFTMT) was achieved from a brosylate precursor, methyl 6-brosyloxy-4-thio-α-D-maltotrioside. rsc.org The nucleophilic substitution of the brosyloxy group with [¹⁸F]fluoride, followed by deprotection, yields the final product. rsc.org This thio-analog demonstrates improved resistance to enzymatic digestion. rsc.org

Chemoenzymatic methods also provide a powerful alternative. Using readily available [¹⁸F]FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose), researchers have synthesized [¹⁸F]-labeled disaccharides. For example, reacting [¹⁸F]FDG with β-D-glucose-1-phosphate in the presence of the enzyme maltose phosphorylase yields 2-deoxy-2-[¹⁸F]-fluoro-maltose ([¹⁸F]FDM). nih.govacs.org

Derivative Precursor Key Reaction Radiochemical Yield (Decay-Corrected) Synthesis Time
6-[¹⁸F]FluoromaltoseProtected maltose with a nosylate leaving groupNucleophilic substitution with [¹⁸F]fluoride5-8% researchgate.netnih.gov90-95 min researchgate.net
6′′-[¹⁸F]FluoromaltotrioseProtected maltotriose with a triflate leaving groupDirect fluorination followed by hydrolysis3.5 ± 0.3% nih.gov120 min researchgate.net
Methyl 6-deoxy-6-[¹⁸F]fluoro-4-thio-α-D-maltotrioside ([¹⁸F]MFTMT)Methyl 6-brosyloxy-4-thio-α-D-maltotriosideNucleophilic substitution with [¹⁸F]fluoride20% rsc.org80 min rsc.org
2-deoxy-2-[¹⁸F]-fluoro-maltose ([¹⁸F]FDM)[¹⁸F]FDG and β-D-glucose-1-phosphateMaltose phosphorylase-catalyzed reaction72 ± 4% acs.org20 min (enzymatic step) acs.org

Synthesis of Derivatized Analogs for Enhanced Research Utility

Acetylated and Benzoylated Derivatives

Protecting groups are fundamental in carbohydrate chemistry to ensure regioselectivity during synthesis. Acetyl and benzoyl groups are commonly used to temporarily block hydroxyl groups, directing reactions to specific positions on the sugar ring.

In the synthesis of precursors for fluorination, acetylation is a key step. For example, the precursor for 6''-[¹⁸F]fluoromaltotriose is a fully acetylated maltotriose derivative where a hydroxyl group is converted to a triflate leaving group for subsequent fluorination. nih.gov After the introduction of fluorine-18, these acetyl groups are removed under basic hydrolysis conditions, such as with sodium hydroxide, to yield the final deprotected tracer. researchgate.netnih.gov The synthesis of 1-[¹⁸F]fluoromaltose also starts from a per-O-acetylated precursor. researchgate.net

Benzoylation serves a similar purpose. In the multi-step synthesis of the cold standard methyl 6-deoxy-6-fluoro-4-thio-α-D-maltotrioside, the starting material, methyl 6-deoxy-6-fluoro-α-D-galactopyranose, is first treated with benzoyl chloride in pyridine. rsc.org This reaction selectively forms the 2,3-dibenzoyl compound, protecting these hydroxyl groups while allowing for further modification at other positions. rsc.org These benzoyl protecting groups are typically removed later in the synthetic sequence. rsc.org

Thio-glycosyl Bond Containing Analogs

Analogs containing a thio-glycosyl bond (a sulfur atom replacing the oxygen in the glycosidic linkage) are of significant interest because of their increased stability against enzymatic cleavage by glycosidases. rsc.orgresearchgate.net This stability is a crucial attribute for in vivo applications where probes must remain intact to reach their target. rsc.org

The synthesis of thio-glycosyl analogs often involves coupling a glycosyl halide or a similar activated sugar with a thiol. researchgate.net A key example is the synthesis of methyl 6-deoxy-6-fluoro-4-thio-α-D-maltotrioside. rsc.org The synthetic strategy involved creating a thioether linkage between two modified glucose units. This was accomplished by reacting an activated galactose derivative, methyl 2,3-di-O-benzoyl-4-trifluoromethylsulfonyl-6-O-trityl-α-D-galactopyranoside, with a thioacetyl-functionalized glucose unit. rsc.org The introduction of the sulfur atom at the 4-position creates the stable thio-glycosidic bond. rsc.org This strategic modification confers resistance to enzymes like α-glucosidases, which would otherwise cleave a standard maltodextrin (B1146171) backbone. rsc.org

Phosphate (B84403) Derivatives and Their Synthesis

Phosphate derivatives of fluorinated sugars are important intermediates, particularly for chemoenzymatic synthesis strategies. nih.gov These phosphorylated compounds can act as substrates for various enzymes, enabling the construction of more complex glycans. nih.govacs.org

A notable example is the synthesis of 6-deoxy-6-fluoro-α-D-glucose 1-phosphate (6F-Glc-1P). nih.gov This compound was prepared to serve as a donor substrate in an enzymatic reaction catalyzed by cellodextrin phosphorylase (CDP). The presence of the phosphate group at the anomeric position (C-1) makes the sugar an activated substrate for the phosphorylase enzyme. In the reported study, 6F-Glc-1P was used with cellobiose (B7769950) as an acceptor to produce multiply 6-fluorinated cellodextrins. nih.gov This enzymatic approach allows for the controlled polymerization and incorporation of fluorinated sugar units into oligosaccharide chains. nih.gov

Conjugation with Nanoparticles for Advanced Probes

Conjugating fluorinated glucose analogs to nanoparticles creates multifunctional probes for advanced biomedical applications, including diagnostics and therapy. Gold nanoparticles (AuNPs) are often used due to their unique physical and chemical properties. researchgate.net

The synthesis of these conjugates typically involves functionalizing the nanoparticle surface with the sugar ligand. One method involves using a thiol-functionalized sugar, such as thiol-6-fluoro-6-deoxy-D-glucose, which can readily form a strong bond with the gold surface. researchgate.net This process results in glucose-coated gold nanoparticles. In one study, 2-deoxy-D-glucose was used to both reduce the gold salt (HAuCl₄) and act as a capping agent in a simple, one-step room-temperature synthesis, demonstrating a straightforward method for creating these advanced probes. researchgate.net The resulting nanoparticle probes combine the targeting ability of the glucose analog with the imaging or therapeutic potential of the nanoparticle core. researchgate.net

Structural and Conformational Analysis of 6 Deoxy 6 Fluoro Alpha D Glucopyranose and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of carbohydrates in solution. For 6-Deoxy-6-fluoro-alpha-D-glucopyranose and its analogs, NMR provides unparalleled insight into their three-dimensional structure, the equilibrium between different forms, and their interactions with other molecules.

Proton (¹H) NMR spectroscopy is fundamental for elucidating the conformation of monosaccharides like D-glucopyranose and its fluorinated derivatives in solution. In an aqueous environment, these sugars exist as an equilibrium mixture of different isomers, primarily the α- and β-pyranose anomers, but also minor populations of furanose forms. researchgate.netslu.se The ¹H NMR spectrum of such a mixture is complex, displaying separate signals for each proton in each isomer. acs.orgnih.gov

The anomeric proton (H-1) signals are particularly informative, as they resonate in a distinct downfield region of the spectrum. slu.se The relative integrals of the H-1 signals for the α and β anomers allow for the precise determination of their equilibrium populations. researchgate.net For D-glucopyranose at 25°C, the equilibrium mixture contains a higher proportion of the β-anomer. The anomeric proportion is also dependent on concentration. researchgate.net

Complete assignment of all proton resonances is achieved using two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), which identifies protons that are coupled to each other (typically on adjacent carbons). youtube.com The magnitude of the three-bond proton-proton coupling constants (³JH,H) is related to the dihedral angle between the coupled protons via the Karplus equation. This relationship is crucial for determining the ring conformation (e.g., the stable ⁴C₁ chair conformation for glucopyranose) and the orientation of substituents as either axial or equatorial. capes.gov.brnih.gov For fluorinated sugars like 6-deoxy-6-fluoro-D-glucose, the presence of multiple anomers and isomers complicates the ¹H NMR spectrum due to significant signal overlap. acs.orgnih.gov Advanced techniques are often required to deconstruct these complex spectra and characterize each species individually. acs.org

Table 1: Representative ¹H NMR Data for D-Glucopyranose Anomers in D₂O Note: Chemical shifts (δ) are illustrative and can vary with experimental conditions.

Protonα-D-glucopyranose (δ, ppm)β-D-glucopyranose (δ, ppm)Typical ³JH,H (Hz)
H-1 ~5.22~4.65³JH1,H2: ~3.8 (α), ~8.0 (β)
H-2 ~3.53~3.25³JH2,H3: ~9.8
H-3 ~3.72~3.50³JH3,H4: ~9.3
H-4 ~3.42~3.42³JH4,H5: ~9.8
H-5 ~3.82~3.48-
H-6a ~3.85~3.92-
H-6b ~3.75~3.78-

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful tool for studying fluorinated molecules like 6-deoxy-6-fluoro-D-glucose for several key reasons. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high detection sensitivity, comparable to that of protons. nih.gov Crucially, since endogenous fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are free from background signals, allowing for the clear detection of fluorinated compounds and their metabolites in complex biological media such as cell extracts, blood plasma, or urine. nih.govwikipedia.org

This "clean window" makes ¹⁹F NMR ideal for metabolic studies. It can be used to non-invasively track the fate of fluorinated drugs and probes, identifying and quantifying metabolites with minimal sample preparation. nih.govacs.org For example, ¹⁹F NMR has been successfully used to monitor the metabolism of the anticancer drug 5-fluorouracil (B62378) and its prodrugs. nih.gov

Furthermore, the ¹⁹F chemical shift is extremely sensitive to the local molecular environment, spanning a very wide range (over 200 ppm for drug-like molecules). nih.govcdnsciencepub.com This sensitivity makes ¹⁹F NMR an exquisite probe for investigating molecular interactions. acs.org When a fluorinated ligand like a fluorinated sugar binds to a protein, changes in the electronic environment of the fluorine atom can induce significant shifts in its NMR signal, providing information on binding events, conformational changes, and binding epitopes. acs.orgmdpi.com Techniques such as Saturation Transfer Difference (STD) NMR can be adapted for fluorine detection (¹⁹F{¹H} STD) to identify which parts of a ligand are in close contact with a protein receptor. mdpi.com

Table 2: Advantages of ¹⁹F NMR in Biological and Metabolic Studies

FeatureAdvantageApplication
High Sensitivity & 100% Abundance Strong signal allows detection of low concentrations. nih.govnih.govDrug metabolism and pharmacokinetic (DMPK) studies.
No Endogenous Background Unambiguous detection of fluorinated compounds in biological samples. nih.govwikipedia.orgTracking metabolites in biofluids (urine, plasma). nih.gov
Large Chemical Shift Dispersion High resolution and sensitivity to changes in the local environment. nih.govcdnsciencepub.comInvestigating protein-ligand interactions, detecting conformational changes. acs.org
Non-destructive The sample can be recovered and used for further analysis by other methods (e.g., mass spectrometry). Complementary analysis in metabolomics.

Two-Dimensional Exchange Spectroscopy (2D-EXSY) is an NMR experiment designed to probe chemical exchange processes occurring on the NMR timescale (milliseconds to seconds). The resulting 2D spectrum plots the normal 1D spectrum along both axes. Diagonal peaks represent the signals present at equilibrium, while off-diagonal "cross-peaks" provide direct evidence of chemical exchange between the species corresponding to the diagonal peaks. nih.gov

This technique is perfectly suited for studying the dynamic equilibrium between the α and β anomers of sugars like 6-deoxy-6-fluoro-D-glucose. A cross-peak connecting the anomeric proton (or fluorine) signal of the α-anomer with that of the β-anomer is a definitive indication of the interconversion (mutarotation) between the two forms.

Quantitative analysis of 2D-EXSY spectra, where the volumes of the cross-peaks are measured relative to the diagonal peaks, allows for the determination of the rate constants for the forward and reverse reactions of the equilibrium. nih.gov While anomerization can be slow, 2D-EXSY has been effectively used to quantify faster exchange processes, such as the transport of fluorinated glucose analogs across cell membranes. In such studies, separate signals for the sugar inside and outside the cells can be observed, and cross-peaks between them allow for the precise measurement of influx and efflux rates for each anomer. nih.gov

Analysis of the Exocyclic Fluoromethyl Group Conformation and Rotamer Populations

The populations of these rotamers in solution can be determined through detailed analysis of ³J coupling constants from ¹H NMR spectra, specifically the couplings between H-5 and the two H-6 protons (³JH5,H6R and ³JH5,H6S), as well as the heteronuclear couplings between the fluorine atom and the C5 proton (³JF,H5). nih.gov These coupling constants are dependent on the dihedral angle between the coupled nuclei. By applying a modified Karplus equation, the measured J-values can be used to calculate the fractional population of each of the three rotamers. nih.gov Such conformational analyses have been performed for 6-deoxy-6-fluoro-D-glucose, providing a detailed picture of the preferred orientation of the fluoromethyl group in solution. nih.gov

Impact of Fluorine Substitution on Molecular Reactivity and Stability

The substitution of a hydroxyl group with a fluorine atom at the C-6 position has profound effects on the physicochemical properties of the glucose molecule, influencing its reactivity and stability. rsc.org Fluorine is the most electronegative element, and the C-F bond is highly polarized. This introduces a strong inductive electron-withdrawing effect that can propagate through the pyranose ring. rsc.orgnih.gov

One of the most significant consequences is the increased stability of the glycosidic bond towards acid-catalyzed hydrolysis. The formation of an oxocarbenium ion intermediate, which is necessary for hydrolysis, is destabilized by the electron-withdrawing fluorine atom. nih.gov Studies on the hydrolysis of glycosyl phosphates have shown that the 6-fluoro derivative is more stable than the native, non-fluorinated sugar. nih.gov

Furthermore, replacing a polar hydroxyl group, which can act as both a hydrogen bond donor and acceptor, with a C-F group, which is only a very weak hydrogen bond acceptor, significantly alters intermolecular interactions. nih.gov This change increases the local hydrophobicity of that part of the molecule, which can impact binding affinity to proteins and enzymes. researchgate.net Strategic fluorination is a common tactic in medicinal chemistry to enhance metabolic stability, as the C-F bond is much stronger than a C-H bond and is not susceptible to oxidation by metabolic enzymes like cytochrome P450. researchgate.netnih.gov

Table 3: Comparison of C-OH and C-F Properties in a Carbohydrate Context

PropertyC-OH GroupC-F GroupConsequence
Electronegativity Oxygen is highly electronegative.Fluorine is the most electronegative element.Strong inductive electron-withdrawal by fluorine. nih.gov
Hydrogen Bonding Strong H-bond donor and acceptor.Very weak H-bond acceptor; not a donor.Altered solvation and protein interactions. nih.gov
Hydrophobicity HydrophilicMore hydrophobic than -OH.Can enhance binding through hydrophobic effects. researchgate.net
Bond Stability Susceptible to enzymatic oxidation.C-F bond is very strong and stable.Increased metabolic stability. nih.gov
Effect on Glycosidic Bond -Stabilizes the glycosidic bond to hydrolysis.Slower enzymatic or chemical cleavage. nih.gov

Stereochemical Investigations and Determination of Absolute Stereochemistry

The stereochemistry of a molecule is a fundamental property that dictates its function. For a modified sugar like 6-deoxy-6-fluoro-α-D-glucopyranose, its stereochemistry is typically established from its synthesis, which almost always begins with a naturally occurring sugar of known absolute configuration, in this case, D-glucose (B1605176). This ensures the preservation of the D-configuration in the final product.

Determining the absolute stereochemistry—distinguishing between the D and L enantiomers—is a more significant challenge if the synthetic history is unknown. The traditional method is X-ray crystallography of a single crystal, which provides an unambiguous three-dimensional structure. In the absence of suitable crystals, chiroptical methods like circular dichroism (CD) can be used. nih.gov Advanced techniques have been developed where a chiral host molecule can bind the target compound, and the absolute stereochemistry of the guest is determined by the specific chiroptical signature of the resulting host-guest complex. nih.gov For volatile compounds, gas-phase methods like Coulomb explosion imaging can directly image the absolute configuration of a single molecule. tu-darmstadt.de

Biochemical and Molecular Biological Research Applications

Investigation of Glucose Transport Mechanisms and Dynamics

The ability to accurately measure and understand glucose transport is fundamental to comprehending cellular metabolism in both healthy and diseased states. 6-Deoxy-6-fluoro-alpha-D-glucopyranose has proven to be an invaluable tracer for these investigations.

Radioactively labeled 6-FDG, particularly with fluorine-18 (B77423) (¹⁸F), serves as an excellent tracer for monitoring glucose transport in vivo using Positron Emission Tomography (PET). nih.gov Unlike the commonly used glucose analog, 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG), which is transported and subsequently trapped within cells after phosphorylation, ¹⁸F-6-FDG is transported into the cell but is a poor substrate for phosphorylation. nih.gov This characteristic allows for the specific measurement of glucose transport rates, independent of downstream metabolic events. nih.govnih.gov

Studies have demonstrated that ¹⁸F-6-FDG is a valid tracer for in vivo transport studies, with its uptake in tissues like skeletal muscle being responsive to insulin (B600854) stimulation. nih.gov This responsiveness is crucial for studying conditions like insulin resistance and diabetes. nih.gov In PET imaging studies, the concentration of ¹⁸F from 6-FDG in organs such as the brain, liver, and heart reaches a steady level, indicating its distribution throughout the body's water content without significant metabolic alteration. nih.gov This contrasts with ¹⁸F-FDG, where radioactivity accumulates in tissues due to the trapping of its phosphorylated form. nih.gov

A key advantage of 6-FDG is its ability to uncouple the process of glucose transport from its subsequent phosphorylation. nih.gov The substitution of the hydroxyl group at the C-6 position with fluorine prevents it from being readily phosphorylated by hexokinase, the first enzyme in the glycolytic pathway. nih.gov While some studies indicate that deoxyfluoro-d-glucopyranose 6-phosphates can be formed from their corresponding deoxyfluoro-d-glucoses using hexokinase and ATP, the rate is significantly different from that of glucose. nih.gov

This property is instrumental in research, as it allows scientists to isolate and study the transport step of glucose uptake. By using ¹⁸F-6-FDG, researchers can quantify the rate of glucose entry into cells without the confounding factor of its metabolic trapping, providing a clearer picture of the transport kinetics. nih.govnih.gov This is particularly important when studying the efficacy of drugs or the effects of physiological changes on glucose transporter function.

This compound has been shown to interact with various glucose transporters, providing insights into their substrate specificity. It is proficiently transported by both the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs). nih.gov

Studies in 3T3-L1 adipocytes, which express GLUT1 and GLUT4 transporters, have shown that insulin stimulates the uptake of 6-FDG, and this uptake is inhibited by cytochalasin B, a known inhibitor of these transporters. nih.gov This indicates that 6-FDG is a substrate for these key insulin-responsive glucose transporters. nih.gov

Furthermore, in vivo studies in rats have demonstrated that ¹⁸F-6-FDG is reabsorbed by SGLTs in the kidneys. nih.gov This was evidenced by the significant urinary excretion of the tracer only when phlorizin, an SGLT inhibitor, was administered. nih.govnih.gov This dual interaction with both GLUTs and SGLTs makes 6-FDG a versatile tool for studying glucose transport across different tissues and under various physiological conditions.

Interactive Data Table: 6-FDG Uptake in Different Cell Lines

Cell LineTransporters ExpressedStimulantFold Increase in 6-FDG UptakeInhibitor
3T3-L1 AdipocytesGLUT1, GLUT4Insulin1.6Cytochalasin B
Clone 9 CellsGLUT1Azide3.7Cytochalasin B

Data sourced from Landau et al. (2007) nih.gov

Enzyme Interactions and Inhibition Studies

The interaction of this compound with enzymes of carbohydrate metabolism provides valuable information about enzyme specificity and reaction mechanisms.

While 6-FDG is a poor substrate for hexokinase, its phosphorylated form, 6-deoxy-6-fluoro-D-glucose 6-phosphate, can be formed. nih.gov The presence of the fluorine atom at the C-6 position influences its interaction with downstream enzymes. For instance, other deoxyfluoro-glucose analogs have been shown to interact with enzymes like glucose phosphate (B84403) isomerase. Specifically, 3-deoxy-3-fluoro- and 4-deoxy-4-fluoro-d-glucose (B43589) 6-phosphates act as substrates for this enzyme. nih.gov This suggests that modifications at different positions of the glucose molecule have varying effects on enzyme binding and catalysis. The study of how 6-FDG and its phosphorylated product interact with the suite of glycolytic enzymes can provide a deeper understanding of the structural requirements for substrate recognition and processing.

The product of hexokinase, glucose-6-phosphate, is a known allosteric inhibitor of the enzyme. proteopedia.org The structural similarity of 6-deoxy-6-fluoro-D-glucose 6-phosphate to glucose-6-phosphate suggests a potential for it to also act as an inhibitor of hexokinase. However, detailed kinetic studies on the specific inhibitory effects of 6-deoxy-6-fluoro-D-glucose 6-phosphate on hexokinase are not extensively documented in the reviewed literature. The investigation of such interactions is crucial for a complete understanding of how 6-FDG can modulate glycolytic activity.

Interactive Data Table: Properties of Deoxyfluoro-glucose 6-phosphates as Enzyme Substrates

CompoundEnzymeActivity
3-Deoxy-3-fluoro-d-glucose 6-phosphateGlucose Phosphate IsomeraseSubstrate
4-Deoxy-4-fluoro-d-glucose 6-phosphateGlucose Phosphate IsomeraseSubstrate
3-Deoxy-3-fluoro-d-fructose 6-phosphatePhosphofructokinaseGood Substrate
4-Deoxy-4-fluoro-d-fructose 6-phosphatePhosphofructokinaseGood Substrate
2-substituted derivatives of d-glucose (B1605176) 6-phosphateGlucose Phosphate IsomeraseCompetitive Inhibitors

Data sourced from Bessell et al. (1972) nih.gov

Specific Enzyme-Substrate Interactions (e.g., DPE2 enzyme from A. thaliana)

The utility of 6-Deoxy-6-fluoro-D-glucose as a molecular probe extends to the study of specific enzyme-substrate interactions. A notable example is its use in characterizing the disproportionating enzyme 2 (DPE2) from the model plant Arabidopsis thaliana. DPE2 is a key enzyme in the pathway of starch degradation, involved in the metabolism of maltose (B56501) in the cytosol.

In a study investigating the substrate flexibility of DPE2, several deoxy-fluoro-glucose analogues were tested. It was demonstrated that 6-Deoxy-6-fluoro-D-glucose serves as a substrate for AtDPE2. The enzyme was able to recognize the fluorinated sugar and catalyze a transglycosylation reaction, leading to the formation of a corresponding fluorinated disaccharide product. frontiersin.org This finding is significant as it confirms that the substitution of the 6-hydroxyl group with fluorine is tolerated by the enzyme's active site, allowing the analogue to participate in the catalytic cycle. Such studies are crucial for mapping the active site of enzymes and understanding the specific contributions of different hydroxyl groups on the glucose molecule to binding and catalysis.

EnzymeOrganismSubstrateFinding
Disproportionating enzyme 2 (DPE2)Arabidopsis thaliana6-Deoxy-6-fluoro-D-glucoseThe enzyme recognizes and transglycosylates the fluorinated sugar to form a new fluorinated disaccharide. frontiersin.org

Probing Glycosidase Activity

6-Deoxy-6-fluoro-D-glucose and its derivatives are valuable tools for probing the activity of glycosidases—enzymes that hydrolyze glycosidic bonds. A key feature of a useful probe is its ability to be recognized by the target enzyme while resisting cleavage, or having altered cleavage properties that can be monitored.

Furthermore, because the 6-hydroxyl group is often a site for phosphorylation by hexokinases, its replacement with fluorine prevents this metabolic step. nih.gov This characteristic is critical for probes designed to study transport or glycosidase activity in isolation, as it prevents the compound from being sequestered into the glycolytic pathway. The stability and specific metabolic blockade offered by the 6-fluoro modification make this compound and its derivatives effective for studying enzyme activity and transport in complex biological environments. rsc.orgnih.gov

Studies on Glycoprotein (B1211001) Biosynthesis and Processing Pathways

Fluorinated sugars are powerful tools for investigating the intricate pathways of glycoprotein and glycoconjugate biosynthesis. By acting as "subversive substrates," they can be incorporated into glycan chains, leading to modified structures that can be used to probe the function and regulation of the biosynthetic machinery.

Studies using the closely related analogue, 6-deoxy-6-fluoro-D-galactose, in L1210 leukemic cells have provided a clear model for how these compounds can be used. In these cells, 6-deoxy-6-fluoro-D-galactose was activated to a nucleotide sugar, the necessary precursor for incorporation into glycan chains, at a rate similar to that of natural galactose. nih.gov This fluorinated analogue was then incorporated into cellular glycoconjugates, which were localized to the Golgi apparatus, a central hub for glycoprotein processing. nih.gov

The incorporation of the fluorinated sugar resulted in a specific, dose- and time-dependent decrease in the activity of cell surface sialyltransferase. nih.gov This effect was selective, as the activity of other membrane enzymes was not affected. The findings suggest that the fluorine-modified glycoconjugate acts as a poor acceptor for sialic acid, thereby inhibiting the terminal stages of glycoprotein synthesis. This research demonstrates that 6-deoxy-6-fluoro-sugars can be used to selectively modify and perturb specific steps in glycoprotein biosynthesis, providing insights into the function of the resulting cell surface molecules. nih.gov

Molecular Recognition and Protein-Carbohydrate Interaction Research

The precise molecular interactions between proteins and carbohydrates are fundamental to countless biological processes. The introduction of fluorine into a carbohydrate ligand provides a subtle but powerful modification to probe these recognition events.

Fluorine is the most electronegative element, yet it is a notoriously weak hydrogen bond acceptor, a stark contrast to the hydroxyl group it replaces. nih.govscbt.com This unique property significantly alters the hydrogen bonding landscape within a protein's binding site. While the oxygen of a hydroxyl group can act as both a hydrogen bond donor and acceptor, the fluorine atom in a C-F bond can only act as a weak acceptor. nih.gov

This loss of hydrogen bond donating capacity can have profound effects on binding. In the crystal structure of 6-deoxy-6-fluoro-D-galactose complexed with the arabinose binding protein, the substitution of the 6-hydroxyl group with fluorine leads to a notable reorganization within the binding site. nih.gov It was proposed that repulsion between the electronegative fluorine and a nearby carboxylate group in the protein's active site forces a conformational change. This rearrangement creates space for a water molecule, which in turn mediates a hydrogen bond to the carboxylate group, compensating for the hydrogen bond that was lost due to the deoxygenation at the C6 position. nih.gov Such studies reveal the plasticity of protein binding sites and the complex interplay of forces, including sterics and electrostatics, that govern molecular recognition.

Saturation Transfer Difference (STD) NMR is a powerful technique for studying the binding of small molecule ligands to large protein receptors, such as lectins. The method identifies which ligands in a mixture are binding to the protein by detecting the transfer of magnetic saturation from the protein to the ligand. When a fluorinated ligand like this compound is used, the experiment can be observed through the ¹⁹F nucleus.

This ¹⁹F-detected STD NMR approach offers significant advantages over traditional proton-based methods. nih.gov The ¹⁹F NMR spectrum is typically much simpler and free from the crowded signals that complicate the ¹H NMR spectra of carbohydrates. Furthermore, there is no interference from the large residual water signal, which often masks key signals in biological samples. nih.gov This results in a background-free spectrum that allows for the clear and unambiguous detection of binding. The technique is sensitive enough to distinguish between the binding of different anomers (α and β) in solution and can be used to calculate their relative binding affinities toward a lectin. nih.gov

The study of fluorinated sugars in complex with specific proteins provides high-resolution insights into the principles of carbohydrate recognition. The E. coli periplasmic arabinose binding protein (ABP) is a classic model system for such investigations due to its high affinity and specificity for L-arabinose and related sugars like D-galactose. nih.gov

As previously mentioned, the crystal structure of ABP in a complex with 6-deoxy-6-fluoro-D-galactose revealed the significant impact of the single fluorine substitution. nih.gov The native sugar, D-galactose, forms a crucial hydrogen bond with an aspartate residue (Asp89) via its 6-hydroxyl group. When 6-deoxy-6-fluoro-D-galactose is bound, this direct hydrogen bond is lost. The protein and solvent environment adapt to this change; the fluorinated ligand and the aspartate residue are pushed slightly apart, allowing a water molecule to enter the cavity and mediate the interaction. nih.gov This water-mediated hydrogen bond network helps to mitigate the unfavorable energetic cost of losing the direct protein-ligand interaction. Such detailed structural analyses are invaluable for understanding how proteins can accommodate both natural ligands and their synthetic analogues, a key aspect in drug design and molecular probe development.

Metabolic Fate and Biotransformation in Biological Systems (Excluding Clinical Aspects)

The metabolic fate of this compound is a critical area of investigation, underpinning its utility in various biochemical and molecular biological research applications. The substitution of a hydroxyl group with fluorine at the C-6 position significantly alters its interaction with cellular machinery, leading to distinct metabolic profiles compared to its parent molecule, glucose. This section explores the biotransformation of this fluorinated carbohydrate in different biological contexts, focusing on its limited metabolism in certain tissues, the stability of its derivatives, and its differential processing between bacterial and mammalian cells.

Analysis of Negligible Metabolism in Certain Tissues for Tracer Applications

The strategic design of this compound, particularly its radio-labeled form, [¹⁸F]6-deoxy-6-fluoro-D-glucose ([¹⁸F]6FDG), is predicated on its ability to act as a tracer for glucose transport without undergoing significant downstream metabolism. Unlike 2-fluoro-2-deoxy-D-glucose (FDG), which is phosphorylated by hexokinase, the absence of the C-6 hydroxyl group in 6FDG prevents its phosphorylation. nih.gov This characteristic is crucial for its application in positron emission tomography (PET) to study glucose transport dynamics.

Research in rat models has demonstrated that when administered in trace quantities, [¹⁸F]6FDG is distributed throughout the body's water content without being substantially altered. nih.gov In vivo imaging studies have shown that over the course of scanning, the concentration of ¹⁸F activity in key organs such as the brain, liver, and heart reaches a stable level, which is consistent with the compound remaining in its original form and being distributed in the tissue water. nih.gov This lack of significant metabolism in these tissues is a key attribute that validates its use as a reliable tracer for glucose transport processes. nih.gov

TissueObservationImplication for Tracer Application
Brain¹⁸F activity reaches a constant level over time. nih.govIndicates negligible metabolism and distribution in tissue water. nih.gov
Liver¹⁸F activity plateaus during scanning. nih.govSuggests minimal biotransformation, allowing for transport studies. nih.gov
HeartStable ¹⁸F activity observed. nih.govConfirms the tracer's stability and suitability for transport imaging. nih.gov
KidneyActive transport observed. nih.govThe compound is transported but appears to remain largely unchanged. nih.gov

Enzymatic Stability of Modified Oligosaccharide Derivatives (e.g., Thio-glycosyl bonds)

To enhance the stability of carbohydrate-based probes in biological systems, chemical modifications are often introduced. One such modification is the incorporation of a thio-glycosyl bond, which replaces the oxygen atom in the glycosidic linkage with a sulfur atom. This substitution has been shown to confer resistance to enzymatic degradation.

A study investigating a fluorine-18 labeled methyl 6-deoxy-6-fluoro-4-thio-α-d-maltotrioside demonstrated the robustness of the thio-glycosyl bond against enzymatic digestion. nih.gov It was found that while a standard glycosyl bond is susceptible to cleavage by enzymes like α-glucosidase, the thio-glycosyl linkage remained intact for at least one hour under enzymatic challenge. nih.gov This enzymatic stability is a significant advantage for in vivo applications, as it prevents the breakdown of the tracer into smaller, labeled metabolites that could be taken up by non-target cells and generate misleading signals. nih.gov

Bond TypeEnzymeStabilityReference
Glycosyl bondα-glucosidaseSusceptible to digestion nih.gov
Thio-glycosyl bondα-glucosidaseResistant to digestion for at least 1 hour nih.gov

Differential Metabolism in Bacterial vs. Mammalian Cells

The metabolic processing of this compound and its derivatives can differ significantly between bacterial and mammalian cells. This differential metabolism opens avenues for the development of bacteria-specific imaging agents.

Some bacteria have been shown to utilize 6-deoxy-6-fluoro-D-glucose as a source of energy. For instance, Aerobacter aerogenes is capable of using this glucose analog. biosynth.com In contrast, in vitro studies with a modified derivative, [¹⁸F]methyl 6-deoxy-6-fluoro-4-thio-α-d-maltotrioside, revealed minimal internalization by mammalian CHO-K1 cells. nih.gov Conversely, the bacterium Staphylococcus aureus was able to internalize this compound. nih.gov

Organism/Cell TypeCompoundMetabolic Observation
Aerobacter aerogenes (Bacterium)6-deoxy-6-fluoro-D-glucoseCan be used as an energy source. biosynth.com
Staphylococcus aureus (Bacterium)[¹⁸F]methyl 6-deoxy-6-fluoro-4-thio-α-d-maltotriosideInternalized by the cells. nih.gov
CHO-K1 cells (Mammalian)[¹⁸F]methyl 6-deoxy-6-fluoro-4-thio-α-d-maltotriosideMinimal internalization observed. nih.gov
L1210 leukemia cells (Mammalian)6-deoxy-6-fluoro-D-galactoseActivated to a nucleotide sugar. nih.gov

Advanced Research Applications and Methodologies

Development and Validation of Molecular Probes and Imaging Agents

The primary research application of 6-Deoxy-6-fluoro-alpha-D-glucopyranose is in the development of molecular probes for non-invasive imaging techniques, most notably Positron Emission Tomography (PET).

Positron Emission Tomography (PET) Tracer Development and Evaluation

Researchers are actively developing and evaluating 18F-labeled 6-deoxy-6-fluoro-D-glucose (¹⁸F-6FDG) as a PET tracer for the non-invasive imaging of glucose transport in vivo. nih.govsnmjournals.org Unlike the commonly used PET tracer, ¹⁸F-labeled 2-fluoro-2-deoxy-D-glucose (¹⁸F-FDG), which is transported and then phosphorylated, ¹⁸F-6FDG is transported but not phosphorylated because it lacks a hydroxyl group at the 6th position. nih.govsnmjournals.orgnih.gov This characteristic allows ¹⁸F-6FDG to specifically measure the transport step of glucose metabolism. researchgate.net

Studies have shown that ¹⁸F-6FDG is a valid tracer for imaging glucose transport, with its uptake in skeletal muscle being responsive to insulin (B600854) stimulation. nih.govsnmjournals.orgsnmjournals.org In vivo studies in rats under glucose clamp conditions demonstrated that insulin stimulation increased the uptake of ¹⁸F-6FDG in skeletal muscle. nih.govsnmjournals.org Furthermore, analysis of several tissues confirmed that the metabolism of ¹⁸F-6FDG was negligible, supporting its role as a tracer that is not phosphorylated. snmjournals.org The longer half-life of ¹⁸F-6FDG compared to another transport tracer, ¹¹C-3-O-methyl-D-glucose (¹¹C-3OMG), further suggests its potential as an excellent tracer for imaging glucose transport. nih.govsnmjournals.org

The development of PET tracers for proteinopathy imaging has also seen significant advances, with several radioligands progressing to clinical studies for targets like Aβ and tau. researchgate.net While not directly focused on this compound, this highlights the broader context of PET tracer development in neurodegenerative diseases. researchgate.net

Interactive Table: Comparison of PET Tracers
Tracer Phosphorylated Primary Measurement Key Advantage
¹⁸F-6FDG No nih.govsnmjournals.orgnih.gov Glucose Transport nih.govsnmjournals.orgnih.gov Isolates the transport step of glucose metabolism researchgate.net
¹⁸F-FDG Yes nih.govnih.gov Glucose Transport and Phosphorylation snmjournals.org Widely established for clinical PET imaging nih.gov
¹¹C-3OMG No Glucose Transport Shorter half-life compared to ¹⁸F-6FDG nih.govsnmjournals.org

Non-invasive in vivo Imaging of Glucose Transport in Model Organisms

The use of ¹⁸F-6FDG allows for the non-invasive in vivo imaging of glucose transport in various model organisms, providing valuable insights into physiological and pathological conditions. nih.govnih.gov Studies in rats have demonstrated the feasibility of using ¹⁸F-6FDG with PET to monitor glucose transport. nih.gov For instance, PET imaging with ¹⁸F-6FDG in rats showed that the tracer distributed in the body water without significant excretion into the urinary bladder, unless an inhibitor of active renal transport was administered. nih.gov This indicates that 6FDG is actively transported by the kidney. nih.gov

Furthermore, research has shown that the uptake of ¹⁸F-6FDG in skeletal muscle and heart is sensitive to insulin, which increases GLUT4-mediated transport, while uptake in the brain is unaffected. snmjournals.org This differential response validates the in vivo behavior of ¹⁸F-6FDG as a specific tracer for insulin-stimulated glucose transport. snmjournals.org The ability to non-invasively image glucose transport is crucial for understanding conditions like insulin resistance and diabetes. nih.gov

Design of Bacteria-Specific Imaging Agents Based on Sugar Metabolism

A promising area of research is the design of bacteria-specific imaging agents using fluorinated glucose derivatives to differentiate bacterial infections from sterile inflammation. nih.gov While ¹⁸F-FDG is taken up by both inflammatory cells and bacteria, researchers are exploring maltose-based PET tracers that target the maltodextrin (B1146171) transporter unique to bacteria. nih.govnih.govplos.orgnih.gov

One such second-generation tracer, 6′′-[¹⁸F]fluoromaltotriose, has been synthesized and shown to be taken up by both gram-positive and gram-negative bacteria but not by mammalian cells. nih.govnih.gov This specificity is attributed to the maltodextrin transporter system present in many bacterial species. nih.gov It is hypothesized that after uptake, 6-[¹⁸F]-fluoromaltose might be metabolized into 6-[¹⁸F]-fluoro-6-deoxy-glucose, which is then transported out of the bacteria. plos.orgnih.gov These developments could lead to PET imaging agents capable of specifically diagnosing and monitoring bacterial infections. nih.govnih.gov

Functionalization and Conjugation Strategies for Targeted Delivery

To enhance the utility of 6-deoxy-6-fluoro-D-glucose as a molecular probe, researchers are exploring various functionalization and conjugation strategies for targeted delivery.

Thiol-functionalized 6-Deoxy-6-fluoro-D-glucose and its Conjugation to Nanoparticles

One notable strategy involves the synthesis of thiol-functionalized 6-fluoro-6-deoxy-D-glucose (6-FDG) for covalent linkage to gold nanoparticles (GNPs). nih.govresearchgate.net This creates a multi-functional agent, 6-FDG-GNPs, which has been investigated for its potential as a radiosensitizing agent. nih.govresearchgate.net The thiol group facilitates the strong binding of the 6-FDG molecule to the surface of the gold nanoparticles. nih.govresearchgate.net

Interactive Table: Biodistribution of 6-FDG-GNPs
Organ Percentage of Injected Dose at 2h
Liver ~30% (combined with spleen and kidney) nih.govresearchgate.net
Spleen ~30% (combined with liver and kidney) nih.govresearchgate.net
Kidney ~30% (combined with liver and spleen) nih.govresearchgate.net

Exploration of Enhanced Uptake Mechanisms for Conjugated Probes

To improve the in vivo performance of these conjugated probes, further modifications are being explored. PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, of the 6-FDG-GNPs has been shown to significantly improve their biodistribution. nih.govresearchgate.net This modification helps to avoid unintentional uptake by organs like the liver, spleen, and kidney, while simultaneously increasing the uptake of the nanoparticles in targeted cancer cells. nih.govresearchgate.net In studies with implanted breast adenocarcinoma, PEGylated 6-FDG-GNPs demonstrated double the cellular uptake compared to their non-PEGylated counterparts. nih.govresearchgate.net Future research aims to incorporate the ¹⁸F isotope into these PEGylated nanoparticles to create a dual-modality agent that can function as both a PET radiotracer for diagnosis and a radiosensitizing agent for therapy. nih.govresearchgate.net

Comparative Academic Studies with Other Deoxy-fluoro-hexoses and Glucose Analogs

The strategic placement of a fluorine atom on the glucose scaffold profoundly influences its biological behavior, particularly its interaction with cellular transport systems and metabolic pathways. The study of this compound, in comparison to other fluorinated hexoses, provides critical insights into these structure-function relationships.

Comparative Analysis with 2-Deoxy-2-fluoro-D-glucose (2-FDG) regarding Transport and Metabolism

A comparative analysis between 6-Deoxy-6-fluoro-D-glucose (6-FDG) and the widely utilized 2-Deoxy-2-fluoro-D-glucose (2-FDG) highlights fundamental differences in their metabolic fates, which dictates their application in research. nih.govphysiology.org

Transport: Both 6-FDG and 2-FDG are recognized and transported into cells by the facilitative glucose transporter (GLUT) family. nih.govnih.gov However, their interaction with sodium-glucose cotransporters (SGLTs) differs significantly. 2-FDG, with its modification at the C-2 position, is poorly transported by SGLTs. snmjournals.org In contrast, 6-FDG is proficiently transported by both GLUTs and SGLTs, a property demonstrated by its active reabsorption in the kidneys, which can be blocked by the SGLT inhibitor phlorizin. physiology.orgnih.govsnmjournals.org Studies have shown that insulin stimulates the uptake of 6-FDG in adipocytes, indicating its interaction with insulin-responsive transporters like GLUT4. nih.govphysiology.org

Metabolism: The most critical distinction lies in their intracellular metabolism. Upon entering the cell, 2-FDG is a substrate for hexokinase, which phosphorylates it to form 2-deoxy-2-fluoro-D-glucose-6-phosphate (2-FDG-6-P). snmjournals.orgfrontiersin.org The presence of fluorine at the C-2 position prevents this product from being isomerized by phosphoglucose (B3042753) isomerase, effectively trapping it inside the cell and halting its further metabolism via glycolysis. researchgate.netresearchgate.net This metabolic trapping is the principle behind the use of [¹⁸F]2-FDG in positron emission tomography (PET) to measure glucose uptake and metabolic activity. nih.gov

Conversely, 6-FDG lacks the C-6 hydroxyl group necessary for phosphorylation by hexokinase. nih.govphysiology.org As a result, it is not phosphorylated and does not accumulate within the cell in a "trapped" state. Instead, after transport, it tends to distribute in the body's water space without undergoing significant metabolic alteration. nih.govphysiology.org This makes 6-FDG a more suitable tracer for studying glucose transport kinetics in isolation, distinct from the combined effects of transport and phosphorylation that are measured with 2-FDG. nih.gov

Table 1: Comparative Properties of 6-FDG and 2-FDG

Feature 6-Deoxy-6-fluoro-D-glucose (6-FDG) 2-Deoxy-2-fluoro-D-glucose (2-FDG)
GLUT Transport Yes, transported by GLUT1 and GLUT4. nih.govphysiology.org Yes, transported by GLUTs. snmjournals.orgnih.gov
SGLT Transport Yes, proficiently transported. physiology.orgnih.govsnmjournals.org Poorly transported. snmjournals.org
Phosphorylation No, lacks the C-6 hydroxyl group. nih.govphysiology.org Yes, converted to 2-FDG-6-phosphate. snmjournals.orgfrontiersin.org
Metabolic Fate Distributed in body water, not metabolically trapped. nih.govphysiology.org Metabolically trapped as 2-FDG-6-P. researchgate.netresearchgate.net
Primary Application Tracer for glucose transport. nih.gov Tracer for glucose uptake and metabolism. frontiersin.orgnih.gov

Distinctive Research Insights Gained from C-6 Fluorination versus Other Positional Fluorinations (e.g., C-2, C-3, C-4)

The position of the fluorine atom on the glucopyranose ring is a critical determinant of the analog's biological activity. Each positional isomer offers a unique tool for probing specific aspects of glucose transport and metabolism.

C-6 Fluorination (6-FDG): As established, fluorination at the C-6 position primarily obstructs phosphorylation by hexokinase. nih.govphysiology.org This makes 6-FDG an ideal probe for transport phenomena, as its signal is not confounded by metabolic sequestration. nih.gov It allows for the study of both GLUT and SGLT-mediated transport. nih.gov Furthermore, studies have indicated that among monofluorinated analogs, those with fluorine at the C-6 position are generally the most hydrophilic. nih.govresearchgate.net

C-2 Fluorination (2-FDG): This modification yields a substrate that is both transported and phosphorylated, but cannot proceed through glycolysis, leading to intracellular trapping. snmjournals.orgfrontiersin.org This property is invaluable for imaging metabolic hotspots, such as tumors. nih.gov However, the C-2 modification significantly impairs its recognition by SGLTs. snmjournals.org

C-3 Fluorination (3-FDG): 3-Deoxy-3-fluoro-D-glucose is well-transported into cells but is a poor substrate for hexokinase. snmjournals.org Unlike 6-FDG, it can be a substrate for other metabolic enzymes, such as aldose reductase, which converts it to 3-deoxy-3-fluoro-D-sorbitol. nih.gov This opens avenues for investigating the polyol pathway in various tissues. nih.gov

C-4 Fluorination (4-FDG): 4-Deoxy-4-fluoro-D-glucose (B43589) has been shown to be a substrate for both GLUTs and SGLTs, similar to 6-FDG. rsc.org Its distinct placement of the fluorine atom provides another tool to probe the structural requirements of transporter binding sites. rsc.org

Table 2: Comparison of Positional Fluorination on D-Glucose (B1605176) Analogs

Fluorination Position Key Metabolic Feature Transporter Interaction Primary Research Insight
C-2 (2-FDG) Phosphorylated but not further metabolized via glycolysis (trapped). snmjournals.orgfrontiersin.org Substrate for GLUTs; poor substrate for SGLTs. snmjournals.orgrsc.org Measures combined glucose transport and phosphorylation rate. nih.gov
C-3 (3-FDG) Poorly phosphorylated; metabolized by aldose reductase. snmjournals.orgnih.gov Transported by GLUTs. snmjournals.org Probe for the polyol pathway. nih.gov
C-4 (4-FDG) Transported and has affinity for both GLUTs and SGLTs. rsc.org Substrate for both GLUTs and SGLTs. rsc.org Used to investigate the roles and affinity of SGLT and GLUT pathways. rsc.org
C-6 (6-FDG) Not phosphorylated by hexokinase. nih.govphysiology.org Substrate for both GLUTs and SGLTs. physiology.orgnih.gov Isolates and measures glucose transport independent of phosphorylation. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Pathways for Complex Analogs

The future utility of 6-Deoxy-6-fluoro-alpha-D-glucopyranose is intrinsically linked to the ability to synthesize not only the parent molecule but also a diverse array of more complex analogs. Current synthetic strategies often involve multiple steps, which can limit the accessibility of these compounds for widespread biological investigation. Future research will need to focus on developing more efficient, stereoselective, and scalable synthetic routes.

A significant area of development will be the creation of chemo-enzymatic pathways. These methods combine the precision of enzymatic catalysis with the versatility of chemical synthesis to produce complex fluorinated sugar nucleotides and oligosaccharides. nih.gov For instance, an effective chemo-enzymatic procedure has been developed for synthesizing 2-deoxy-2-fluoro-sugar nucleotides, which act as probes for glycosyltransferases. nih.gov Similar strategies could be adapted for 6-deoxy-6-fluoro analogs.

Furthermore, the synthesis of analogs with modifications at other positions on the pyranose ring or at the anomeric center is a critical goal. This includes the preparation of complex structures like thio-glycosides, which can enhance stability against enzymatic degradation by glycosidases. rsc.org The synthesis of methyl 6-deoxy-6-[¹⁸F]fluoro-4-thio-α-D-maltotrioside, a potential PET imaging agent for bacteria, exemplifies the type of complex analog that will drive future applications. rsc.org This synthesis involved a multi-step sequence starting from a protected 6-deoxy-6-fluoro-α-D-galactopyranose derivative. rsc.org Another example involves the synthesis of 6-azido-6-deoxy derivatives of phosphatidylinositol, starting from methyl α-D-glucopyranoside, which allows for further functionalization via bioorthogonal chemistry. nih.gov

Future synthetic efforts will likely target the creation of libraries of diverse analogs, which can be used for high-throughput screening in drug discovery and functional glycomics.

Table 1: Selected Synthetic Approaches for Fluorinated Carbohydrate Analogs This table is interactive. You can sort and filter the data.

Starting Material Target Analog Type Key Synthetic Strategy Potential Application Reference
Methyl 6-O-triphenylmethyl-α-D-glucopyranoside 6-Deoxy-6,6-difluoro-α-D-glucopyranosyl fluoride (B91410) Multi-step chemical synthesis involving oxidation and fluorination with DAST. Enzymatic assays bohrium.com
Methyl 6-deoxy-6-fluoro-α-D-galactopyranose Methyl 6-deoxy-6-[¹⁸F]fluoro-4-thio-α-D-maltotrioside Multi-step chemical synthesis including triflation and glycosylation. Bacterial imaging via PET rsc.org
Glycals 2-Deoxy-2-fluoro-sugar nucleotides Chemo-enzymatic transformation; Selectfluor-mediated fluorination. Mechanistic probes for glycosyltransferases nih.gov

Application of Advanced Spectroscopic and Computational Techniques for Dynamic Structural Studies

Understanding the three-dimensional structure and dynamic behavior of this compound is crucial for interpreting its biological activity. While static crystal structures provide valuable information, the molecule's conformation in solution and within the confines of a protein's active site dictates its function.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for these investigations. The presence of the ¹⁹F nucleus, with its high sensitivity and wide chemical shift range, makes ¹⁹F NMR a powerful technique for studying fluorinated carbohydrates. bohrium.com Future research will leverage multi-dimensional NMR experiments (e.g., ¹H-¹⁹F HOESY) to precisely define the conformation of the pyranose ring and the orientation of the exocyclic C5-C6 bond. researchgate.net These experimental data are essential for understanding how fluorination impacts the molecule's shape and flexibility compared to its non-fluorinated counterpart. researchgate.netrsc.org

Complementing experimental techniques, computational chemistry offers profound insights into the dynamic nature of these molecules. bohrium.comnih.govresearchgate.net High-level Density Functional Theory (DFT) calculations can be used to predict NMR parameters (chemical shifts and coupling constants) and to model the conformational landscape of this compound and its analogs. bohrium.comnih.gov This synergy between experimental NMR and computational modeling will be essential for creating accurate models of how these fluorinated sugars interact with their biological targets, such as enzymes and transport proteins. researchgate.netrsc.org Future studies could also explore novel techniques like atomic force microscopy-infrared spectroscopy (AFM-IR) to probe the chemical composition of biological samples containing these fluorinated sugars at high spatial resolution. protemic.eu

Comprehensive Elucidation of Enzyme-Substrate Specificities and Catalytic Mechanisms

A major application of fluorinated carbohydrates is as mechanistic probes for enzymes. rsc.orgnih.gov The substitution of a hydroxyl group with fluorine creates a minimal steric perturbation but induces significant electronic changes, affecting hydrogen bonding and the stability of reaction intermediates. This makes this compound an ideal tool to dissect enzyme-substrate interactions and catalytic mechanisms. acs.org

Future research will involve detailed kinetic analysis of this compound and its analogs with a range of carbohydrate-processing enzymes, including glycosidases, glycosyltransferases, and kinases. For example, since 6-Deoxy-6-fluoro-D-glucose (6FDG) cannot be phosphorylated at the 6th position, it can be used to study glucose transport independently of downstream metabolic events like glycolysis. nih.gov Studies have already shown that 6FDG is a substrate for glucose transporters like GLUT1 and GLUT4. nih.gov

In the context of glycosidases, deoxyfluorinated substrates are invaluable for understanding the contribution of individual hydroxyl groups to transition-state stabilization. acs.org By comparing the kinetics of the fluorinated substrate with the natural substrate, researchers can quantify the energetic contribution of the C6-hydroxyl group to binding and catalysis. acs.orgnih.gov Such studies, combining site-directed mutagenesis of the enzyme with systematic modification of the substrate, will provide a complete picture of the catalytic machinery. nih.gov The use of these probes can help determine whether an enzyme follows an inverting or retaining mechanism and can stabilize the glycosyl-enzyme intermediate for structural studies. rsc.orgacs.org

Integration into Glycomics and Glycobiology Research for Broader Biological Insights

Glycomics and glycobiology aim to understand the complex roles of carbohydrates in biological systems. nih.govrsc.org Fluorinated sugars like this compound are powerful tools in this field because they can be used to perturb and visualize glycosylation pathways in living systems. rsc.orgnih.gov

A key future direction is the use of this compound in metabolic oligosaccharide engineering. By feeding cells with fluorinated sugar precursors, researchers can achieve the incorporation of these analogs into cellular glycans. nih.gov This allows for the study of the functional consequences of modified glycosylation and provides a chemical handle (the fluorine atom) for detection and imaging via ¹⁹F NMR or MRI. The development of synthetic strategies for complex analogs, as discussed in section 6.1, will enable the creation of more sophisticated tools for chemical glycobiology. nih.gov

Furthermore, integrating this compound into glycan microarrays is a promising avenue. These arrays can be used to screen for interactions with a wide range of glycan-binding proteins (lectins), antibodies, and pathogens, providing insights into how the C6-fluoro modification affects molecular recognition events. nih.gov This approach can help decipher the "sugar code" and understand how specific carbohydrate structures mediate cellular communication, adhesion, and signaling. acs.orgmdpi.com

Table 2: Applications in Glycobiology This table is interactive. You can sort and filter the data.

Application Area Technique Research Goal Key Feature of this compound Reference(s)
Glucose Transport PET Imaging, Cell-based uptake assays To trace glucose transport independent of metabolism. Is a substrate for transporters but cannot be phosphorylated at C6. nih.gov
Metabolic Engineering Cellular incorporation studies To introduce a probe into cellular glycans. Can be metabolically incorporated, providing an NMR-active ¹⁹F label. nih.gov
Glycan-Protein Interactions Glycan microarrays To study the impact of C6 modification on binding affinity. Minimal steric change with altered electronic properties. nih.gov

Design and Evaluation of Next-Generation Molecular Probes for Targeted Biological Investigations

The development of molecular probes for imaging and diagnostics is one of the most exciting future directions for this compound. The ability to label the compound with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]) makes it a prime candidate for Positron Emission Tomography (PET) imaging.

While [¹⁸F]2-fluoro-2-deoxy-D-glucose (FDG) is widely used in oncology, it has limitations. nih.gov Probes based on the 6-fluoro scaffold offer alternative and potentially more specific imaging agents. For instance, [¹⁸F]6-deoxy-6-fluoro-D-glucose ([¹⁸F]6FDG) has been investigated as a tracer of glucose transport, showing different biodistribution compared to [¹⁸F]FDG. nih.gov Similarly, [¹⁸F]6-deoxy-6-fluoro-D-fructose has been evaluated for imaging GLUT5-expressing breast cancers. nih.gov

Future research will focus on designing next-generation probes by attaching this compound to other molecules to target specific cell types or biological processes. rsc.org For example, conjugating it to targeting ligands could deliver the ¹⁸F label to specific receptors or enzymes, enabling highly selective imaging. The development of probes that are selectively taken up by bacteria but not mammalian cells, such as the thio-maltotrioside analog, holds great promise for diagnosing bacterial infections. rsc.org Beyond PET, the use of non-radioactive fluorinated probes for ¹⁹F Magnetic Resonance Imaging (MRI) is an emerging area that could provide high-resolution anatomical and functional information without the use of ionizing radiation. rsc.org The unique properties of fluorinated carbohydrates make them indispensable tools for advancing our understanding of biology and developing new diagnostic strategies. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Deoxy-6-fluoro-alpha-D-glucopyranose, and what challenges arise during its purification?

  • Methodological Answer : The synthesis typically involves fluorination at the C6 position of D-glucose via nucleophilic substitution (e.g., using DAST or Deoxo-Fluor reagents). Protecting groups (e.g., acetyl or benzyl) are critical to prevent side reactions at other hydroxyl groups. A key challenge is isolating the α-anomer due to competing β-anomer formation. Purification often requires repeated chromatography (e.g., HPLC or silica gel) and structural validation via 1H^{1}\text{H}-/19F^{19}\text{F}-NMR and mass spectrometry .

Q. How can researchers confirm the stereochemical integrity of this compound post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can differentiate α- and β-anomers by analyzing spatial interactions between the C1 hydroxyl and C6 fluorine atoms. Polarimetry and comparison with literature-specific rotations (e.g., [α]D20[α]_D^{20} values) provide additional validation .

Q. What are the primary applications of this compound in enzymatic studies?

  • Methodological Answer : It serves as a substrate analog in glycosidase inhibition assays. For example, fluorination at C6 disrupts hydrogen bonding in enzyme active sites (e.g., glucokinase or hexokinase), enabling mechanistic studies of substrate specificity. Kinetic assays (e.g., spectrophotometric monitoring of NADH/NADPH changes) are used to quantify inhibition constants (KiK_i) .

Advanced Research Questions

Q. How does this compound impact metabolic flux analysis in cell cultures?

  • Methodological Answer : As a non-metabolizable glucose analog, it can trace glucose uptake pathways via 19F^{19}\text{F}-MRI or 18F^{18}\text{F}-radiolabeling. Researchers must validate its inertness in glycolysis using LC-MS to confirm the absence of downstream metabolites (e.g., pyruvate or lactate). Contradictory data may arise from residual enzymatic activity in certain cell lines, necessitating siRNA knockdown controls .

Q. What strategies resolve discrepancies in crystallographic data for enzyme complexes with this compound?

  • Methodological Answer : Discrepancies (e.g., ambiguous electron density at the C6 position) may stem from partial hydrolysis or anomerization. Co-crystallization with stabilizing additives (e.g., glycerol) and cryocooling techniques improve resolution. Molecular dynamics simulations can further model fluorine’s electronic effects on binding affinity .

Q. How can computational chemistry predict the compound’s interaction with novel enzymes?

  • Methodological Answer : Density functional theory (DFT) calculates fluorine’s electronegativity impact on bond angles and charge distribution. Docking simulations (e.g., AutoDock Vina) model ligand-enzyme interactions, prioritizing residues near the C6 position. Experimental validation via site-directed mutagenesis (e.g., replacing Ser/Thr with Ala in active sites) is critical .

Limitations and Future Directions

  • Toxicity : Fluorinated sugars may exhibit cytotoxicity at high concentrations, requiring dose-response assays in biological studies .
  • Synthetic Scalability : Current methods yield subgram quantities; future work should explore biocatalytic routes (e.g., fluorinase enzymes) .
  • Structural Dynamics : Time-resolved crystallography could elucidate real-time interactions with enzymes .

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